molecular formula C17H21NO2S B2920245 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 2176201-85-5

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2920245
CAS No.: 2176201-85-5
M. Wt: 303.42
InChI Key: OGVSAIQBZBIEGB-UHFFFAOYSA-N
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Description

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[321]octane is a complex organic compound characterized by its intricate molecular structure This compound is part of the azabicyclo[32

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and transporters.

Mode of Action

The specific mode of action of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

The exact biochemical pathways affected by 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, are known to influence several biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The specific molecular and cellular effects of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, are known to have a wide array of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The phenylmethanesulfonyl group is then introduced through a sulfonylation reaction, followed by the incorporation of the cyclopropylidene moiety.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions might involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications could include its use as an active pharmaceutical ingredient (API) in drug formulations. Its biological activity might be harnessed to treat various diseases or conditions.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Comparison with Similar Compounds

  • 8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same core structure but differ in their substituents.

  • Tropane alkaloids: These compounds are structurally similar and are known for their biological activities.

Uniqueness: 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-benzylsulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-21(20,12-13-4-2-1-3-5-13)18-16-8-9-17(18)11-15(10-16)14-6-7-14/h1-5,16-17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVSAIQBZBIEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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